N-Phenyliminodiacetic acid
Overview
Description
N-Phenyliminodiacetic acid is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.1986 g/mol . It is also known by other names such as acetic acid, 1-phenyliminodi-, and glycine, N-(carboxymethyl)-N-phenyl . This compound is characterized by the presence of a phenyl group attached to an iminodiacetic acid moiety, making it a versatile chelating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyliminodiacetic acid can be synthesized through a diazotation reaction, where phenyl-iminodiacetic acid groups are covalently grafted onto multi-walled carbon nanotubes . Another method involves the use of deep eutectic solvents, such as a mixture of this compound and choline chloride in a 2:1 molar ratio, for the extraction of metal ions .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of aniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the iminodiacetic acid moiety.
Chemical Reactions Analysis
Types of Reactions: N-Phenyliminodiacetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-Phenyliminodiacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent for the extraction and preconcentration of metal ions from aqueous solutions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its chelating properties.
Mechanism of Action
The mechanism of action of N-Phenyliminodiacetic acid primarily involves its ability to chelate metal ions. The iminodiacetic acid moiety forms stable complexes with metal ions, which can then be extracted or preconcentrated from various media. This chelation process is facilitated by the presence of carboxyl and amino groups that coordinate with the metal ions.
Comparison with Similar Compounds
- N,N-Di(carboxymethyl)aniline
- N-(Carboxymethyl)-N-phenylglycine
- 2,2’-Phenylimino diacetic acid
Comparison: N-Phenyliminodiacetic acid is unique due to its specific structure that combines a phenyl group with an iminodiacetic acid moiety. This structure provides enhanced chelating properties compared to similar compounds, making it more effective in applications such as metal ion extraction and functional material preparation .
Properties
IUPAC Name |
2-[N-(carboxymethyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWTAGIANQVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150530 | |
Record name | N-Phenyliminodiacetic acid (anhydride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-73-1 | |
Record name | N-Phenyliminodiacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyliminodiacetic acid (anhydride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1137-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyliminodiacetic acid (anhydride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(Phenylimino)diacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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